molecular formula C22H19FN4 B1392700 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1242869-89-1

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1392700
M. Wt: 358.4 g/mol
InChI Key: XKSVAYNUQUTKKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrolo and a pyrazolo ring. These types of structures are often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrolo and pyrazolo rings can participate in various chemical reactions .

Scientific Research Applications

Synthesis of Nitrogen Heterocyclic Compounds

The compound 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is part of a class of tricyclic nitrogen-containing compounds. Notably, the synthesis of derivatives of 1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine has been documented. The synthesis involves the condensation of arylaldehydes with 4-aminomethyl-1-phenyl-5-(1-pyrryl)pyrazole, leading to the creation of the title compounds. Additionally, the Bischler-Napieralski intramolecular cyclization of 4-acetamidomethyl-1-phenyl-5-(1-pyrryl)pyrazole was studied, which can result in the formation of 6-methyl-1-phenyl-1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine or 4-chloromethyl-1-phenyl-5-(1-pyrryl)pyrazole, depending on the solvent used (Massa et al., 1984).

Supramolecular Structures

In certain derivatives of the compound, an N-H...N hydrogen bond links six molecules to form an R(6)(6)(30) ring. This formation has been observed in compounds such as 3-methyl-1,5-diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepine, highlighting the interesting supramolecular structures that can emerge from this family of compounds (Low et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific information, it’s difficult to provide an accurate assessment .

Future Directions

Future research could focus on fully characterizing this compound, including its synthesis, structure, properties, and potential biological activities. Given the biological activities of similar compounds, it could be a promising area of study .

properties

IUPAC Name

9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVAYNUQUTKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

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